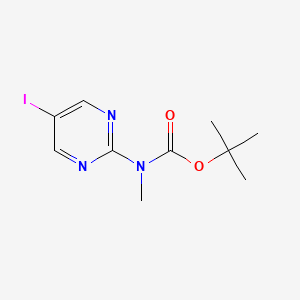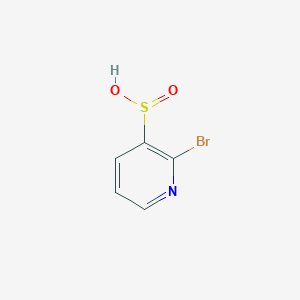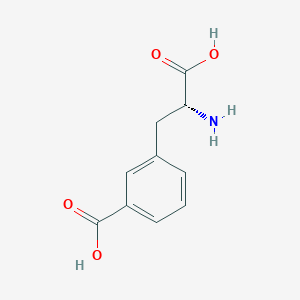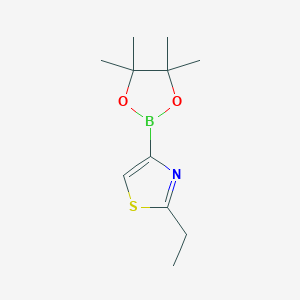
5-Chloro-2-ethynylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, an ethynyl group at the 2nd position, and an amino group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethynylpyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 2-ethynylpyridine followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-ethynylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts in the presence of bases.
Major Products
Applications De Recherche Scientifique
5-Chloro-2-ethynylpyridin-4-amine has been studied for its applications in several scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-ethynylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-ethynylpyridine
- 4-Amino-2-ethynylpyridine
- 5-Chloro-2-methylpyridin-4-amine
Comparison
Compared to these similar compounds, 5-Chloro-2-ethynylpyridin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C7H5ClN2 |
|---|---|
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
5-chloro-2-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-7(9)6(8)4-10-5/h1,3-4H,(H2,9,10) |
Clé InChI |
NDGMZFJAEDMSHN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


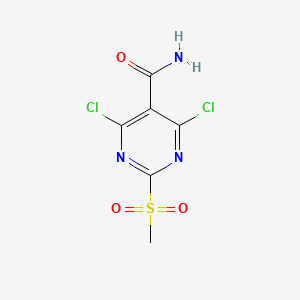
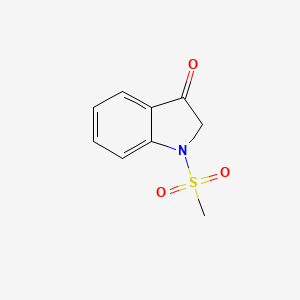
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
